5-(3-Chlorophenyl)-4-methyloxazole
Description
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8ClNO/c1-7-10(13-6-12-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |
InChI Key |
VNTWJMXGJXNAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC=N1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Strategies for 5 3 Chlorophenyl 4 Methyloxazole and Analogous Oxazole Derivatives
Established Methodologies for Oxazole (B20620) Ring Construction
The construction of the oxazole core can be achieved through several well-established methods, which are broadly categorized into cyclization reactions of pre-functionalized precursors, one-pot multicomponent protocols, and transition metal-catalyzed syntheses. ijpsonline.comtandfonline.com These methods offer diverse pathways to access a wide range of substituted oxazoles, accommodating various functional groups and substitution patterns.
Cyclization reactions form the cornerstone of oxazole synthesis, typically involving the intramolecular condensation or rearrangement of a linear precursor to form the heterocyclic ring. ijpsonline.com
The Robinson-Gabriel synthesis is a classic and enduring method for oxazole formation. synarchive.com This reaction involves the intramolecular cyclodehydration of 2-acylamino-ketones to yield the corresponding oxazole. synarchive.comwikipedia.org The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride. synarchive.comwikipedia.org The required 2-acylamino-ketone precursors can themselves be synthesized via methods like the Dakin-West reaction. wikipedia.org
For the synthesis of a 4,5-disubstituted oxazole like 5-(3-Chlorophenyl)-4-methyloxazole, the Robinson-Gabriel approach would start from an N-acyl-α-amino ketone. Specifically, this would be N-(1-(3-chlorophenyl)-1-oxopropan-2-yl)acetamide. The cyclodehydration of this precursor under acidic conditions would furnish the target oxazole.
Recent modifications have expanded the utility of this reaction, including solid-phase syntheses and one-pot versions that combine Friedel-Crafts acylation with the Robinson-Gabriel cyclization. wikipedia.orgnih.gov A notable extension involves the oxidation of β-keto amides followed by cyclodehydration, allowing for the synthesis of substituted oxazoles from accessible amino acid derivatives. wikipedia.org
Table 1: Examples of Dehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Reference |
| Concentrated Sulfuric Acid (H₂SO₄) | Heating | wikipedia.orgnih.gov |
| Phosphorus Pentoxide (P₂O₅) | Inert solvent, heating | wikipedia.org |
| Trifluoroacetic Anhydride (TFAA) | Ethereal solvent, room temp. | wikipedia.orgacs.org |
| Polyphosphoric Acid (PPA) | Heating | ijpsonline.com |
This table presents common reagents used to effect the cyclodehydration step in the Robinson-Gabriel synthesis.
Cycloisomerization reactions provide a powerful and atom-economical route to oxazoles from acyclic precursors. A prominent example is the cyclization of N-propargylamides. mdpi.comacs.org These reactions are often catalyzed by transition metals (such as gold, zinc, or platinum) or promoted by Brønsted acids. acs.orgmdpi.comacs.orgresearchgate.net The catalyst activates the alkyne moiety towards nucleophilic attack by the amide oxygen, initiating the ring closure. acs.org
For instance, a Zn(OTf)₂-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has been developed to produce highly functionalized oxazole derivatives. acs.org Similarly, gold and silver catalysts have been employed in the reaction of propargylic alcohols with amides to first form the N-propargylamide intermediate, which then undergoes cyclization. researchgate.net This approach allows for the synthesis of diverse oxazoles by varying both the propargyl amide and the coupling partner.
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single procedure without isolating intermediates, saving time, reagents, and reducing waste. Several one-pot methods for synthesizing 4,5-disubstituted oxazoles have been developed. tandfonline.comorganic-chemistry.org
The van Leusen oxazole synthesis is a notable example, which can be performed as a one-pot procedure. ijpsonline.comorganic-chemistry.org This method typically uses tosylmethyl isocyanide (TosMIC), an aldehyde, and in the case of 4,5-disubstituted oxazoles, an aliphatic halide. organic-chemistry.org An improved protocol utilizes ionic liquids like [bmim]Br as a recyclable and environmentally benign solvent, with potassium carbonate as the base, to afford high yields of the desired oxazoles at room temperature. organic-chemistry.org This one-pot approach combines the preparation of the oxazole precursor and the subsequent cyclocondensation into a single step. organic-chemistry.org
Another versatile one-pot strategy involves a tandem Ugi/Robinson-Gabriel sequence. nih.gov The Ugi multicomponent reaction, involving an amine, a carbonyl compound (like an arylglyoxal), a carboxylic acid, and an isonitrile, generates a functionalized α-acylamino amide intermediate. This intermediate is ideally structured to undergo a subsequent acid-catalyzed Robinson-Gabriel cyclodehydration to furnish a 2,4,5-trisubstituted oxazole. nih.gov
Transition metal catalysis has become indispensable in modern organic synthesis, offering mild, selective, and efficient pathways to complex molecules. researchgate.netcore.ac.uk The synthesis of oxazoles has greatly benefited from the use of various transition metals, including copper, palladium, gold, and nickel, which can mediate key bond-forming events in domino or multicomponent reactions. ijpsonline.comcore.ac.ukbohrium.com These metals can be involved in the synthesis of a key intermediate or in the final cyclization step to assemble the oxazole ring. core.ac.uk
Copper catalysts are particularly prominent in oxazole synthesis due to their low cost and versatile reactivity. bohrium.comorganic-chemistry.org Copper-mediated reactions often involve oxidative cyclizations where C-H, C-O, and C-N bonds are formed. organic-chemistry.orgacs.org
A notable copper-catalyzed method is the aerobic oxidative annulation of ketones and amines. For example, 2,4,5-triarylated oxazoles can be synthesized from α-methylene ketones and benzylamines under an atmosphere of molecular oxygen, using CuI as the catalyst and triethylamine (B128534) as the base in a solvent-free system. organic-chemistry.org This process is believed to proceed through a keto-imine intermediate. organic-chemistry.org
Another powerful approach is the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen (O₂). acs.org This transformation provides a practical route to trisubstituted oxazoles and involves dioxygen activation and oxidative C-H bond functionalization. acs.org Copper(II) triflate has also been used to catalyze the reaction between diazoketones and amides to form 2,4-disubstituted oxazole derivatives. tandfonline.com
Table 2: Examples of Copper-Catalyzed Oxazole Syntheses
| Reactants | Copper Catalyst | Oxidant/Conditions | Product Type | Reference |
| α-Methylene Ketones + Benzylamines | CuI | O₂ (air), Et₃N, solvent-free | 2,4,5-Trisubstituted | organic-chemistry.org |
| Amines + Alkynes | Not specified | O₂ (air) | Trisubstituted | acs.org |
| Diazoketones + Amides | Cu(OTf)₂ | - | 2,4-Disubstituted | tandfonline.com |
| 4-Substituted Oxazole + Aryl Bromide | CuI / Pd(PPh₃)₄ | KOH, DME | 2,4-Disubstituted | ijpsonline.comtandfonline.com |
| 1-Alkynes + Acyl Azides | Copper | Mild oxidation | 2,5-Disubstituted | tandfonline.com |
This table summarizes various copper-catalyzed methodologies for the synthesis of substituted oxazoles, highlighting the diversity of substrates and reaction conditions.
Transition Metal-Catalyzed Syntheses
Palladium-Catalyzed Processes
Palladium catalysis offers a powerful tool for the synthesis of oxazole derivatives through various cross-coupling and cyclization strategies. A highly efficient method involves the reaction of simple amides and ketones via a palladium-catalyzed sp² C-H activation pathway. organic-chemistry.org This process facilitates sequential C-N and C-O bond formations in a single step, using palladium acetate (B1210297) as the catalyst, potassium persulfate (K₂S₂O₈) as the oxidant, and copper(II) bromide (CuBr₂) as a promoter. organic-chemistry.org This approach is notable for its use of readily available starting materials and its broad substrate scope, accommodating electron-donating and halogen-substituted benzamides. organic-chemistry.org
Another strategy involves a cascade oxidative cyclization, which is thought to proceed through the formation of C-N and C-O bonds with the removal of four hydrogen atoms, utilizing water as the source of the oxygen atom. rsc.org Additionally, 2,5-disubstituted oxazoles can be synthesized from the reaction of N-propargylamides with aryl iodides in the presence of a palladium catalyst like Pd₂(dba)₃ with a phosphine (B1218219) ligand. organic-chemistry.org These methods provide direct access to complex oxazoles from simple precursors.
Table 1: Examples of Palladium-Catalyzed Oxazole Synthesis
| Starting Material 1 | Starting Material 2 | Catalyst/Reagents | Product Type | Yield (%) | Reference |
| Benzamide | Acetophenone | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | 2,5-Diphenyloxazole | 86% | organic-chemistry.org |
| 4-Methylbenzamide | Acetophenone | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | 5-Phenyl-2-(p-tolyl)oxazole | 81% | organic-chemistry.org |
| 4-Chlorobenzamide | Propiophenone | Pd(OAc)₂, K₂S₂O₈, CuBr₂ | 2-(4-Chlorophenyl)-4-methyl-5-phenyloxazole | 76% | organic-chemistry.org |
| N-propargylamide | Aryl iodide | Pd₂(dba)₃, Tri(2-furyl)phosphine, NaOtBu | 2,5-Disubstituted oxazole | N/A | organic-chemistry.org |
Gold-Catalyzed Transformations
Gold catalysts have emerged as exceptionally effective for the synthesis of oxazoles, particularly through cycloaddition reactions under mild conditions. nih.gov One notable method is the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles. This protocol is valued for its use of readily available starting materials and scalability, producing fully-substituted oxazoles. nih.gov The reaction tolerates a variety of functional groups on the benzene (B151609) ring of the alkynyl triazene, including bromo, methyl, fluoro, and methoxy (B1213986) substituents, without a significant impact on yield. nih.gov
Another powerful gold-catalyzed approach is the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. organic-chemistry.org This transformation assembles polysubstituted oxazoles efficiently. These gold-catalyzed methods are distinguished by their high regioselectivity and functional group tolerance, providing access to a diverse range of oxazole structures.
Table 2: Gold-Catalyzed Synthesis of Substituted Oxazoles
| Alkyne Substrate | Dioxazole/Nitrile | Catalyst | Product Substituents | Yield (%) | Reference |
| (4-Bromophenyl)alkynyl triazene | 3,5-Diphenyl-1,2,4-dioxazole | JohnphosAu(MeCN)SbF₆ | 2-(4-Bromophenyl)-4,5-diphenyl | 85% | nih.gov |
| (4-Fluorophenyl)alkynyl triazene | 3,5-Diphenyl-1,2,4-dioxazole | JohnphosAu(MeCN)SbF₆ | 2-(4-Fluorophenyl)-4,5-diphenyl | 86% | nih.gov |
| (2-Naphthyl)alkynyl triazene | 3,5-Diphenyl-1,2,4-dioxazole | JohnphosAu(MeCN)SbF₆ | 2-(Naphthalen-2-yl)-4,5-diphenyl | 75% | nih.gov |
| Terminal Alkyne | Nitrile | Au Catalyst | 2,4,5-Trisubstituted Oxazole | N/A | organic-chemistry.org |
Organocatalytic and Metal-Free Synthetic Routes
To circumvent the cost and potential toxicity of transition metals, organocatalytic and metal-free routes to oxazoles have been developed. rsc.org An innovative approach involves an organocatalytic cascade reaction that forms C-N, C-O, and C=N bonds in a single process through the dual activation of sp³ C-H bonds. nih.govrsc.org This method provides a facile, metal-free synthesis of oxazole derivatives in the air under mild conditions. nih.govrsc.org
Other metal-free strategies include iodine-mediated domino oxidative cyclization from readily available starting materials under mild conditions. organic-chemistry.org Hypervalent iodine reagents, such as in-situ generated PhI(OTf)₂, have also been successfully used in the intramolecular oxidative cyclization of N-styrylbenzamides to yield 2,5-disubstituted oxazoles. organic-chemistry.org Furthermore, a metal-free decarboxylative cyclization of primary α-amino acids with 2-bromoacetophenones offers a simple and mild route to polysubstituted oxazoles. researchgate.net
Oxidative Cyclization Reactions
Oxidative cyclization is a common and powerful strategy for constructing the oxazole ring from acyclic precursors. nih.gov These reactions can be mediated by various reagents and catalysts. Copper(II)-catalyzed oxidative cyclization of enamides represents an efficient method for synthesizing 2,5-disubstituted oxazoles at room temperature. nih.gov This process involves the functionalization of a vinylic C-H bond and uses an oxidant like potassium persulfate (K₂S₂O₈). nih.gov
Hypervalent iodine reagents are also frequently employed to mediate oxidative cycloaddition reactions, converting substrates like N-allylamides or N-propargylamides into oxazoline (B21484) and subsequently oxazole derivatives. nsf.gov Palladium-catalyzed oxidative cyclization has also been developed, proceeding through a cascade of C-N and C-O bond formations. rsc.org Metal-free conditions for oxidative cyclization often utilize iodine in combination with an oxidant like tert-butyl hydroperoxide (t-BuOOH) or are driven by photoredox catalysis. organic-chemistry.org
Table 3: Comparison of Oxidative Cyclization Methods for Oxazole Synthesis
| Method | Catalyst/Reagent | Substrate | Key Feature | Reference |
| Copper-Catalyzed | CuBr₂, K₂S₂O₈ | Enamides | Room temperature, vinylic C-H functionalization | nih.gov |
| Palladium-Catalyzed | Pd(II)/Cu(II) | Amines and Alkynes | Cascade C-N/C-O bond formation | rsc.org |
| Hypervalent Iodine | PhI(OAc)₂, BF₃·Et₂O | N-allylamides | Metal-free cyclization | nsf.gov |
| Metal-Free Domino | I₂, t-BuOOH | Aldehydes, amines, alkynes | One-pot, mild conditions | organic-chemistry.org |
| Organocatalytic | TEMPO/TBAI | Ketones and Amines | Metal-free, dual sp³ C-H activation | nih.govrsc.org |
Advanced Mechanistic Considerations in Oxazole Synthesis
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones.
Palladium-Catalyzed Processes : The mechanism for the synthesis from amides and ketones is proposed to begin with a dehydration condensation to form an enamine intermediate. This is followed by isomerization and subsequent Pd-catalyzed C-H activation, intramolecular cyclization, and reductive elimination to yield the oxazole product. organic-chemistry.org
Gold-Catalyzed Transformations : In the reaction of alkynyl triazenes, the proposed mechanism starts with the coordination of the gold catalyst to the alkyne. This is followed by a regioselective attack by the dioxazole, leading to a gold carbene species after ring fragmentation and elimination of a byproduct like acetone. Subsequent cyclization and aromatization afford the final oxazole. nih.gov
van Leusen Oxazole Synthesis : A classic metal-free route, the van Leusen reaction, involves the [3+2] cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). The mechanism proceeds through the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and subsequent cyclization to form an oxazoline intermediate. The final step is the elimination of p-toluenesulfinic acid (TosH) to yield the 5-substituted oxazole. mdpi.comnih.govresearchgate.net
Copper-Catalyzed Oxidative Cyclization : The cyclization of enamides is believed to proceed via an initial coordination of the copper catalyst to the enamide, followed by an intramolecular nucleophilic attack of the amide oxygen onto the vinyl group, facilitated by the oxidant, leading to the cyclized product. nih.gov
Functionalization and Derivatization Strategies
Functionalization of a pre-formed oxazole ring is a key strategy for creating diverse analogs. This often involves metal-catalyzed cross-coupling reactions on halo-substituted oxazoles.
Introduction of Chlorophenyl Moieties
The introduction of a chlorophenyl group, such as the 3-chlorophenyl moiety found in 5-(3-Chlorophenyl)-4-methyloxazole, onto an oxazole core can be achieved through standard cross-coupling reactions. A common strategy involves the synthesis of a halogenated oxazole intermediate, typically a bromo- or iodo-oxazole, which can then participate in reactions like the Suzuki or Stille coupling.
For instance, to synthesize 5-(3-Chlorophenyl)-4-methyloxazole, one could envision a synthetic route starting with the formation of a 5-bromo-4-methyloxazole (B1529718) intermediate. This intermediate can be prepared via methods such as the copper(I)-catalyzed intramolecular cyclization of β,β-dibrominated secondary enamides. organic-chemistry.org Once the 5-bromo-4-methyloxazole is obtained, it can be coupled with 3-chlorophenylboronic acid under Suzuki coupling conditions (a palladium catalyst and a base) to furnish the target compound. Direct arylation at the C5 position of a 4-methyloxazole (B41796) is another potential, though often less regioselective, pathway. tandfonline.com
Table 4: Representative Functionalization for Aryl Oxazole Synthesis
| Oxazole Precursor | Coupling Partner | Reaction Type | Catalyst/Reagents | Product Type | Reference |
| 5-Bromo-oxazole | Arylboronic acid | Suzuki Coupling | Pd catalyst, Base | 5-Aryl-oxazole | tandfonline.com |
| 4-Aryl/alkyl-oxazole | Aryl bromide | Direct C-H Arylation | Pd(PPh₃)₄, CuI, KOH | 4,5-Disubstituted oxazole | tandfonline.com |
| Halo-oxazole | Terminal Alkyne | Sonogashira Coupling | Pd catalyst, Cu catalyst | Ethynyl-oxazole | chemrxiv.org |
Alkylation and Arylation at Specific Oxazole Positions
The functionalization of the core oxazole structure through the introduction of alkyl and aryl groups at specific positions is a critical step in the development of new chemical entities. Research into these modifications on 5-aryl-4-methyloxazole systems provides a framework for understanding the reactivity of 5-(3-Chlorophenyl)-4-methyloxazole.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been effectively applied to the arylation of oxazoles. For instance, direct C-H arylation of oxazoles at the C2 and C5 positions has been achieved using palladium catalysts. ijpsonline.comrsc.org While the C5 position of the target molecule is already substituted, the C2 position remains a prime site for further arylation. Studies on the direct arylation of other azoles, such as thiazoles, using ligand-free palladium acetate at very low catalyst loadings (0.1-0.001 mol%) have shown high efficiency and regioselectivity, offering an economically and environmentally attractive route. organic-chemistry.org This methodology, which avoids the need for pre-functionalized organometallic reagents, could likely be adapted for the C2-arylation of 5-(3-Chlorophenyl)-4-methyloxazole.
The introduction of substituents can also be achieved through palladium-catalyzed carbonylative arylation. This method has been successfully used to introduce aryl ketone groups at the benzylic C(sp³)–H bonds of azaarylmethylamines, demonstrating the versatility of palladium catalysis in functionalizing positions adjacent to heterocyclic rings. nih.gov
Diversification of Substituents for Structural Probing
The exploration of a compound's structure-activity relationship (SAR) is fundamental to the process of drug discovery and materials science. This involves the systematic modification of a lead compound's structure to understand how different functional groups influence its biological activity or material properties. For 5-(3-Chlorophenyl)-4-methyloxazole, diversification can be envisioned at several positions.
The 3-chlorophenyl group at the C5 position offers a platform for modification. The chlorine atom can be replaced or other substituents can be introduced onto the phenyl ring to probe the effects of electronics and sterics. For example, in studies on oxazolo[3,4-a]pyrazine derivatives, the introduction of various substituents at different positions of the core structure led to significant changes in their activity as neuropeptide S receptor antagonists. nih.gov These studies highlight the importance of exploring a wide range of substituents, from small hydrophobic groups to more complex moieties, to map the SAR.
Furthermore, the synthesis of a series of 2-anilino-5-aryloxazoles as VEGFR2 kinase inhibitors demonstrates how optimization of both the C2 and C5 aryl rings can lead to highly potent compounds. lew.ro This underscores the potential for significant property modulation by diversifying the aryl substituents on the oxazole core. The development of a solid-phase synthesis of oxazoles, as demonstrated in a modified Robinson-Gabriel synthesis, can facilitate the rapid generation of a library of analogs for high-throughput screening. nih.gov
Green Chemistry Principles and Sustainable Approaches in Oxazole Synthesis
The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. In the context of oxazole synthesis, several sustainable approaches have been developed.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times, improving yields, and often reducing the need for harsh reaction conditions. lew.ro The synthesis of various heterocyclic compounds, including oxazoles, has been successfully achieved using microwave irradiation, often in solvent-free conditions or with greener solvents. oiccpress.comnih.govnih.gov For instance, a microwave-assisted, one-pot [3+2] cycloaddition reaction of substituted arylaldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) has been developed for the efficient synthesis of 5-substituted oxazoles. acs.org This method is environmentally benign and economical. acs.org
The use of greener solvents is another key aspect of sustainable chemistry. Ionic liquids have been explored as reusable reaction media for the Van Leusen oxazole synthesis, allowing for high yields and the ability to recycle the solvent for multiple runs. ijpsonline.com Electrochemical methods also present a green alternative, as demonstrated by the phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids to form oxazoles. rsc.orgrsc.org This approach avoids the use of transition metals and toxic oxidants. rsc.orgrsc.org
Mechanistic Investigations of Chemical Reactions Involving 5 3 Chlorophenyl 4 Methyloxazole
Reactivity Profiles of the Oxazole (B20620) Ring System
The oxazole ring is an aromatic heterocycle characterized by a π-electron system that imparts a degree of stability, though it is less aromatic than analogous heterocycles like thiazole. wikipedia.org The presence of both an oxygen and a nitrogen atom within the five-membered ring creates a unique electronic landscape, making it susceptible to a variety of chemical transformations. cdu.edu.authepharmajournal.com The reactivity of the oxazole ring in 5-(3-Chlorophenyl)-4-methyloxazole is a nuanced subject, influenced by the electronic contributions of the methyl and 3-chlorophenyl groups.
Electrophilic Substitution Pathways on the Oxazole Ring
Electrophilic aromatic substitution on the oxazole ring is generally considered difficult due to the electron-withdrawing nature of the ring nitrogen. thepharmajournal.com However, the presence of electron-donating groups can activate the ring towards such reactions. slideshare.net In the case of 5-(3-Chlorophenyl)-4-methyloxazole, the 4-methyl group serves as an electron-donating group, which would preferentially direct electrophiles to the C5 position. Conversely, the 3-chlorophenyl group at C5 is electron-withdrawing, which deactivates the ring.
Computational studies on substituted oxazoles indicate that the C5 position is typically the most favored site for electrophilic attack, provided it is unsubstituted. wikipedia.orgslideshare.net However, in the title compound, this position is already occupied. The next most likely position for electrophilic attack would be C4, but it is also substituted. Therefore, direct electrophilic substitution on the oxazole ring of 5-(3-Chlorophenyl)-4-methyloxazole is not a favored reaction pathway under typical conditions.
Nucleophilic Substitution Patterns on the Oxazole Ring
Nucleophilic substitution on the oxazole ring is also a challenging transformation but can occur if a good leaving group is present. youtube.com The general order of reactivity for the displacement of a halogen on the oxazole ring is C2 > C4 > C5. thepharmajournal.com For 5-(3-Chlorophenyl)-4-methyloxazole, direct nucleophilic attack on the unsubstituted C2 position would be the most probable pathway if the reaction were to occur.
Deprotonation at the C2 position is a known reaction for oxazoles, leading to the formation of a lithio salt. wikipedia.org This intermediate can then react with various electrophiles. This reactivity highlights the acidity of the C2 proton, making it a potential site for functionalization through a deprotonation-substitution sequence rather than a direct nucleophilic aromatic substitution.
Cycloaddition Reactions (e.g., Diels-Alder)
Oxazoles can function as dienes in Diels-Alder reactions, a property that has been extensively utilized in the synthesis of pyridines and furans. researchgate.netresearchgate.net The outcome of these [4+2] cycloaddition reactions is often the formation of a primary adduct that is not isolable and undergoes rearrangement. researchgate.net The reactivity of the oxazole in a Diels-Alder reaction is sensitive to the electronic nature of its substituents.
Electron-donating groups on the oxazole ring generally enhance its reactivity in normal electron demand Diels-Alder reactions. clockss.org Conversely, in inverse electron demand Diels-Alder (IEDDA) reactions, electron-poor oxazoles react with electron-rich dienophiles. acs.org The presence of both an electron-donating methyl group and an electron-withdrawing 3-chlorophenyl group on 5-(3-Chlorophenyl)-4-methyloxazole presents a complex scenario. Theoretical studies have shown that protonation or coordination of a Lewis acid to the oxazole nitrogen can facilitate the Diels-Alder reaction by lowering the activation barrier. acs.orgacs.orgnih.gov
| Oxazole Substituent Type | Effect on Diene Character | Favored Diels-Alder Type | Reference |
|---|---|---|---|
| Electron-Donating (e.g., alkyl, alkoxy) | Enhances reactivity | Normal Electron Demand | clockss.org |
| Electron-Withdrawing | Reduces reactivity in normal demand | Inverse Electron Demand | acs.org |
| Lewis Acid/Protonation at Nitrogen | Lowers activation energy | Facilitates both types | acs.orgacs.org |
Influence of the 3-Chlorophenyl Group on Oxazole Reactivity and Regioselectivity
In cycloaddition reactions, the electronic nature of the substituents on the oxazole ring plays a crucial role in determining the regioselectivity of the addition. For instance, in reactions with unsymmetrical dienophiles, the more electronegative substituent of the dienophile generally orients itself to the C4 position of the resulting pyridine (B92270) ring in the adduct. clockss.org The 3-chlorophenyl group, being electron-withdrawing, will affect the electron density distribution in the oxazole ring, thereby influencing the orbital interactions that govern the regiochemical outcome of the cycloaddition.
Reaction Kinetics and Thermodynamic Analyses of Oxazole Transformations
Detailed kinetic and thermodynamic data for reactions involving specifically 5-(3-Chlorophenyl)-4-methyloxazole are not extensively available in the public domain. However, general principles from studies on analogous oxazole systems can provide valuable insights.
Computational studies on the Diels-Alder reaction of oxazoles have shown that the addition of a Lewis acid or protonation of the oxazole nitrogen not only accelerates the reaction but also increases its exothermicity. acs.orgacs.org This is attributed to the stabilization of the transition state and a lowering of the energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. acs.orgacs.org
The kinetics of oxazole reactions are also influenced by the solvent and other reaction conditions. cdu.edu.au For example, the photo-oxidation of oxazoles with singlet oxygen is a [4+2]-cycloaddition process, and its rate is dependent on the substituents present on the oxazole ring. cdu.edu.au Phenyl substituents have been noted to affect the stability of the resulting ring-opened products. cdu.edu.au
| Factor | Effect on Kinetics | Effect on Thermodynamics | Reference |
|---|---|---|---|
| Lewis Acid Catalysis | Lowers activation barrier, accelerates reaction | Increases exothermicity | acs.orgacs.org |
| Protonation of Ring Nitrogen | Lowers activation barrier | Increases exothermicity | acs.org |
| Solvent Polarity | Can influence reaction rates | Can affect equilibrium position | cdu.edu.au |
| Substituent Electronic Effects | Alters HOMO-LUMO gap, affecting rate | Influences stability of products | cdu.edu.auclockss.org |
Advanced Spectroscopic Characterization Methodologies for Oxazole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed mapping of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-(3-Chlorophenyl)-4-methyloxazole, a combination of one-dimensional and two-dimensional NMR techniques is essential for unambiguous structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 5-(3-Chlorophenyl)-4-methyloxazole, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the 3-chlorophenyl ring, the methyl group, and the oxazole (B20620) ring.
Based on the analysis of related structures, the protons of the 3-chlorophenyl group would appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern on the phenyl ring will lead to a complex splitting pattern. The proton at the C2 position of the oxazole ring is anticipated to resonate as a singlet in a specific region. For the parent 4-methyloxazole (B41796), the proton at C2 appears at δ 7.75 ppm and the proton at C5 at δ 7.41 ppm. The methyl group protons at the C4 position of the oxazole ring would present as a sharp singlet, likely in the upfield region around δ 2.18 ppm, as seen for 4-methyloxazole. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for 5-(3-Chlorophenyl)-4-methyloxazole
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Oxazole H-2 | ~7.8 - 8.0 | s |
| Chlorophenyl H-2' | ~7.6 - 7.8 | s (or d) |
| Chlorophenyl H-4' | ~7.4 - 7.6 | t |
| Chlorophenyl H-5' | ~7.3 - 7.5 | d |
| Chlorophenyl H-6' | ~7.5 - 7.7 | d |
| Methyl H (C4) | ~2.2 - 2.4 | s |
| Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 5-(3-Chlorophenyl)-4-methyloxazole will give rise to a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the oxazole ring are expected to resonate at characteristic chemical shifts. For instance, in related oxazole derivatives, the C2 carbon typically appears in the range of δ 150-160 ppm, C4 around δ 130-140 ppm, and C5 in the region of δ 120-130 ppm. The carbons of the 3-chlorophenyl ring will have signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the chlorine atom showing a characteristic shift. The methyl carbon at C4 will be observed in the upfield region, typically around δ 10-15 ppm. For 2-ethyl-4-methyloxazole, the methyl carbon has a chemical shift of 10.35 ppm. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(3-Chlorophenyl)-4-methyloxazole
| Carbon | Predicted Chemical Shift (ppm) |
| Oxazole C-2 | ~150 - 155 |
| Oxazole C-4 | ~135 - 140 |
| Oxazole C-5 | ~125 - 130 |
| Chlorophenyl C-1' | ~130 - 135 |
| Chlorophenyl C-2' | ~125 - 130 |
| Chlorophenyl C-3' | ~133 - 138 |
| Chlorophenyl C-4' | ~128 - 133 |
| Chlorophenyl C-5' | ~126 - 131 |
| Chlorophenyl C-6' | ~124 - 129 |
| Methyl C (C4) | ~10 - 15 |
| Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary. |
Two-Dimensional NMR Techniques
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules like 5-(3-Chlorophenyl)-4-methyloxazole. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For 5-(3-Chlorophenyl)-4-methyloxazole, COSY would be instrumental in confirming the connectivity of the protons within the 3-chlorophenyl ring by showing cross-peaks between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu The HSQC spectrum of the target molecule would show a cross-peak between the methyl protons and the methyl carbon, as well as correlations for the protons and carbons of the chlorophenyl ring. This technique is crucial for assigning the carbon signals based on their attached protons.
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of 5-(3-Chlorophenyl)-4-methyloxazole is expected to display characteristic absorption bands corresponding to the various functional groups present.
C-H vibrations: Aromatic C-H stretching vibrations from the phenyl ring are expected in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2950-2850 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the oxazole ring are expected to appear in the 1650-1450 cm⁻¹ region.
C-O-C stretching: The characteristic asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the oxazole ring would be observed in the 1250-1000 cm⁻¹ range.
C-Cl stretching: The C-Cl stretching vibration of the chlorophenyl group is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.
For a related compound, ethyl 2-(3-chlorophenyl)-5-methyloxazole-4-carboxylate, significant IR peaks were observed at 1736, 1714, 1612, 1474, 1236, 1110, 1075, 791, and 725 cm⁻¹. rsc.org
Table 3: Predicted FT-IR Bands for 5-(3-Chlorophenyl)-4-methyloxazole
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch (Methyl) |
| 1650-1550 | C=N Stretch (Oxazole) |
| 1550-1450 | C=C Stretch (Aromatic & Oxazole) |
| 1250-1200 | Asymmetric C-O-C Stretch |
| 1080-1020 | Symmetric C-O-C Stretch |
| 800-600 | C-Cl Stretch |
| Note: These are predicted values based on analogous structures and general spectroscopic principles. Actual experimental values may vary. |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR, as it is more sensitive to non-polar bonds and symmetric vibrations. researchgate.net The FT-Raman spectrum of 5-(3-Chlorophenyl)-4-methyloxazole would provide additional and confirmatory information.
Aromatic Ring Vibrations: The symmetric breathing vibrations of the phenyl and oxazole rings would be expected to give strong signals in the Raman spectrum.
C-C and C-N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the molecular framework will also be observable.
Methyl Group Vibrations: The symmetric C-H stretching and bending vibrations of the methyl group are typically strong in the Raman spectrum.
In a study on 5-methyl-3-phenylisoxazole-4-carboxylic acid, a structurally related compound, both FT-IR and FT-Raman spectra were recorded and analyzed in detail, highlighting the complementary nature of these techniques for a comprehensive vibrational analysis.
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight of 5-(3-Chlorophenyl)-4-methyloxazole and for elucidating its structure through the analysis of fragmentation patterns. In electron impact mass spectrometry (EI-MS), the molecule is subjected to a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion (M+) and various fragment ions. sci-hub.st The molecular ion peak directly corresponds to the molecular weight of the compound.
For 5-(3-Chlorophenyl)-4-methyloxazole, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C10H8ClNO. The fragmentation of the oxazole ring is a key diagnostic feature. A common fragmentation pathway for substituted oxazoles involves the formal retro 1,3-dipolar cycloaddition, which can provide information about the substituents at different positions of the ring. sci-hub.st The fragmentation pattern of 5-(3-Chlorophenyl)-4-methyloxazole would likely show characteristic losses of small neutral molecules and radicals, such as CO, HCN, and fragments corresponding to the chlorophenyl and methyl groups. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula. nih.gov This technique is crucial for differentiating between compounds with the same nominal mass but different elemental compositions.
Table 1: Predicted Mass Spectrometry Data for 5-(3-Chlorophenyl)-4-methyloxazole
| Parameter | Predicted Value/Observation |
| Molecular Formula | C10H8ClNO |
| Nominal Molecular Weight | 193 g/mol |
| Exact Mass | 193.030 g/mol |
| Molecular Ion Peak (m/z) | 193 (M+), 195 (M+2) |
| Key Fragmentation Pathways | Cleavage of the oxazole ring, loss of substituents. |
This table presents predicted data based on the chemical structure and general principles of mass spectrometry.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of 5-(3-Chlorophenyl)-4-methyloxazole by probing the electronic transitions between molecular orbitals. britannica.com The absorption of UV or visible light promotes electrons from a lower energy orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy orbital, the lowest unoccupied molecular orbital (LUMO). libretexts.org The wavelengths at which absorption occurs (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores.
The UV-Vis spectrum of an organic molecule is determined by the types of electrons and the available electronic transitions. youtube.com In 5-(3-Chlorophenyl)-4-methyloxazole, the presence of the oxazole ring and the chlorophenyl group, which are both aromatic systems, results in a conjugated π-electron system. This extended conjugation lowers the energy gap between the π and π* orbitals, leading to absorptions in the UV region. quimicaorganica.org
The primary electronic transitions observed in molecules with both π systems and non-bonding electrons (like the nitrogen and oxygen atoms in the oxazole ring) are π → π* and n → π* transitions. libretexts.org The π → π* transitions are typically of high intensity, while n → π* transitions are generally weaker. youtube.com The UV spectrum of benzene (B151609), a related aromatic system, shows three main absorption bands. youtube.com The introduction of substituents on the aromatic rings, such as the chloro and methyl groups in 5-(3-Chlorophenyl)-4-methyloxazole, can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in their intensities. quimicaorganica.org
Table 2: Expected UV-Vis Spectroscopic Data for 5-(3-Chlorophenyl)-4-methyloxazole
| Parameter | Expected Observation |
| Solvent | Typically a non-polar solvent like ethanol (B145695) or cyclohexane |
| λmax | Expected in the UV region (200-400 nm) due to π → π* transitions of the conjugated system. libretexts.org |
| Molar Absorptivity (ε) | High values for π → π* transitions. |
| Key Transitions | π → π* and n → π*. libretexts.org |
This table outlines the expected UV-Vis spectral characteristics based on the structure of the compound and general spectroscopic principles.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.com This method is considered the gold standard for unambiguous structure determination of small molecules. rigaku.com For 5-(3-Chlorophenyl)-4-methyloxazole, obtaining a suitable single crystal is a prerequisite for analysis. nih.gov
The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. uq.edu.au The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined with high precision. This allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. rigaku.com
In the case of 5-(3-Chlorophenyl)-4-methyloxazole, X-ray crystallography would confirm the connectivity of the atoms and provide detailed information about the conformation of the molecule in the solid state. For instance, it would reveal the dihedral angle between the plane of the oxazole ring and the plane of the 3-chlorophenyl ring. nih.govgazi.edu.tr This information is crucial for understanding intermolecular interactions in the crystal lattice, such as π-π stacking or other non-covalent interactions, which can influence the physical properties of the compound. nih.gov
Table 3: Illustrative Crystallographic Data for an Oxazole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å, β = W° |
| Dihedral Angle (Oxazole-Phenyl) | ~40° |
This table provides an illustrative example of the type of data obtained from an X-ray crystallographic analysis of a related diarylisoxazole compound. researchgate.net Actual values for 5-(3-Chlorophenyl)-4-methyloxazole would require experimental determination.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. huji.ac.il For an organic compound like 5-(3-Chlorophenyl)-4-methyloxazole, this typically involves the determination of carbon (C), hydrogen (H), and nitrogen (N). Due to the presence of chlorine, a halogen analysis is also required. accessengineeringlibrary.com
The analysis is performed using specialized instruments that combust the sample under controlled conditions. The resulting combustion products (CO₂, H₂O, and N₂) are then quantitatively measured. Halogens are typically determined through methods like oxygen flask combustion followed by titration or ion chromatography. huji.ac.il The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula (C10H8ClNO). A close agreement between the experimental and theoretical values, typically within a ±0.4% margin, provides strong evidence for the purity and proposed elemental composition of the synthesized compound. huji.ac.il
Table 4: Theoretical vs. Experimental Elemental Analysis for C10H8ClNO
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 62.03 | 62.10 |
| Hydrogen (H) | 4.16 | 4.20 |
| Nitrogen (N) | 7.23 | 7.21 |
| Chlorine (Cl) | 18.31 | 18.25 |
| Oxygen (O) | 8.26 | (by difference) |
This table compares the theoretical elemental composition of 5-(3-Chlorophenyl)-4-methyloxazole with illustrative experimental data that would be expected for a pure sample.
Computational and Theoretical Chemistry Studies of 5 3 Chlorophenyl 4 Methyloxazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for its balance of accuracy and computational cost. DFT methods are employed to determine the optimized geometry, electronic structure, and various molecular properties of 5-(3-Chlorophenyl)-4-methyloxazole.
The first step in the computational study of a molecule is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, and thus the most stable conformation. For 5-(3-Chlorophenyl)-4-methyloxazole, this involves determining the bond lengths, bond angles, and dihedral angles between the 3-chlorophenyl ring and the 4-methyloxazole (B41796) ring.
A comparison of theoretical and experimental bond lengths and angles for a related compound, 5-(2,3-dichlorophenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, demonstrated the reliability of the B3LYP/6-311+G(d,p) level of theory in predicting molecular geometries. acu.edu.in Such validation gives confidence in the theoretically derived structure of 5-(3-Chlorophenyl)-4-methyloxazole.
Table 1: Illustrative Comparison of Selected Bond Parameters for a Structurally Related Compound
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| Bond Length (Å) | ||
| C-Cl | 1.735 | 1.768 |
| C=N | 1.285 | 1.289 |
| C-O | 1.372 | 1.365 |
| Bond Angle (°) | ||
| C-C-Cl | 119.8 | 120.1 |
| C-N-C | 105.2 | 106.0 |
Note: Data presented is for illustrative purposes based on findings for analogous compounds to demonstrate the type of information generated in DFT studies.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The energies of these orbitals and the energy gap between them provide critical information about the molecule's electronic properties and reactivity.
The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. In molecules similar to 5-(3-Chlorophenyl)-4-methyloxazole, the HOMO is typically distributed over the electron-rich regions of the molecule. For instance, in a study of a 2-(4-chlorophenyl)-imidazole derivative, the HOMO was found to be localized on the imidazole (B134444) and the chlorophenyl rings. malayajournal.org For 5-(3-Chlorophenyl)-4-methyloxazole, the HOMO is expected to have significant contributions from both the chlorophenyl and methyloxazole rings.
The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. In the aforementioned 2-(4-chlorophenyl)-imidazole derivative, the LUMO was also found on the imidazole and chlorophenyl rings. malayajournal.org The distribution of the LUMO in 5-(3-Chlorophenyl)-4-methyloxazole would pinpoint the most probable sites for nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity. researchgate.net
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These include:
Ionization Potential (I): Approximated as -EHOMO
Electron Affinity (A): Approximated as -ELUMO
Electronegativity (χ): (I + A) / 2
Chemical Hardness (η): (I - A) / 2
Chemical Softness (S): 1 / (2η)
Electrophilicity Index (ω): μ2 / (2η), where μ is the electronic chemical potential (-(I+A)/2). irjweb.com
These descriptors provide a quantitative measure of the molecule's stability and reactivity. For example, a study on a 2-(4-chlorophenyl)-imidazole derivative reported a HOMO-LUMO gap of 4.0106 eV, indicating good chemical stability. malayajournal.org
Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Related Chlorophenyl-Heterocycle
| Parameter | Value (eV) |
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| HOMO-LUMO Gap (ΔE) | 4.0107 |
| Ionization Potential (I) | 5.2822 |
| Electron Affinity (A) | 1.2715 |
| Electronegativity (χ) | 3.27685 |
| Chemical Hardness (η) | 2.00535 |
| Chemical Softness (S) | 0.2493 |
| Electrophilicity Index (ω) | 2.677 |
Note: The values are based on a study of a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole, and serve as an illustration of the data obtained from such analyses. malayajournal.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral potential.
For 5-(3-Chlorophenyl)-4-methyloxazole, the MEP map would likely show a region of negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring, making them potential sites for interaction with electrophiles. The hydrogen atoms and the region around the chlorine atom might exhibit a more positive potential. Studies on similar molecules, such as a chlorophenyl-pyrazole derivative, have utilized MEP maps to identify the reactive sites and understand intermolecular interactions. nih.gov The MEP analysis of a 2-(4-chlorophenyl)-imidazole derivative also helped in identifying the reactive sites based on the color-coded charge distribution. malayajournal.org
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and analyze intra- and intermolecular bonding and interactions. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structures of lone pairs and chemical bonds.
A key aspect of NBO analysis is its ability to quantify charge delocalization through the examination of donor-acceptor (or hyperconjugative) interactions. These interactions involve the transfer of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The stabilization energy, E(2), associated with this delocalization is calculated using second-order perturbation theory. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.
For a molecule like 5-(3-Chlorophenyl)-4-methyloxazole, NBO analysis would reveal crucial information about the delocalization of charge between the chlorophenyl ring, the oxazole ring, and the methyl group. For instance, interactions would be expected between the lone pairs (n) of the oxygen and nitrogen atoms in the oxazole ring and the antibonding π* orbitals of the phenyl ring, as well as between the π orbitals of the phenyl ring and the π* orbitals of the oxazole ring. Studies on similar molecules, like 2-(4-chlorophenyl) substituted imidazoles, have shown significant intramolecular charge transfer from the lone pairs of heteroatoms to the antibonding orbitals of the aromatic systems, which contributes significantly to molecular stability. rsc.orgacadpubl.eu
Illustrative NBO Analysis for a Related Chlorophenyl-Substituted Heterocycle
The following table presents typical NBO analysis data from a study on 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, illustrating the types of interactions and stabilization energies that would be relevant for 5-(3-Chlorophenyl)-4-methyloxazole. acadpubl.eu
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (1) N3 | π(C1-C2) | 20.51 | n -> π |
| LP (1) O5 | σ(C1-N2) | 18.78 | n -> σ |
| π (C6-C7) | π(C9-C10) | 22.15 | π -> π |
| π (C9-C10) | π(C6-C7) | 17.89 | π -> π |
| LP (1) Cl12 | σ(C8-C9) | 0.55 | n -> σ |
Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole and is for illustrative purposes only.
Vibrational Frequency Calculations and Simulated Spectra
Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using Density Functional Theory (DFT), with the B3LYP functional being a widely used and reliable method. The calculations yield a set of normal modes of vibration and their corresponding frequencies and intensities.
For 5-(3-Chlorophenyl)-4-methyloxazole, these calculations would predict the frequencies of characteristic bond stretching (e.g., C-H, C=N, C-Cl, C-O) and bending vibrations. Comparing the computationally simulated spectra with experimentally obtained FT-IR and FT-Raman spectra is a standard method for confirming the molecular structure of a synthesized compound. nih.govnih.gov
Often, calculated harmonic vibrational frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of finite basis sets. To correct for this, the computed frequencies are often scaled by an empirical scaling factor (e.g., 0.961 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov Furthermore, the Potential Energy Distribution (PED) is calculated to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (like stretching or bending) to each calculated frequency. nih.gov
Illustrative Comparison of Calculated and Experimental Vibrational Frequencies
The table below shows a comparison of experimental and scaled theoretical vibrational frequencies for the related molecule 2(4-chlorophenoxy)-2-methyl propionic acid, demonstrating the typical accuracy of such calculations. nih.gov
| Assignment (Mode) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |
| O-H stretch | 3086 | - | 3090 |
| C-H stretch (Aromatic) | 3065 | 3070 | 3068 |
| C-H stretch (Methyl) | 2990 | 2988 | 2992 |
| C=O stretch | 1715 | 1710 | 1711 |
| C=C stretch (Aromatic) | 1595 | 1598 | 1596 |
| C-Cl stretch | 780 | 782 | 778 |
Note: Data is for 2(4-chlorophenoxy)-2-methyl propionic acid and is for illustrative purposes only.
Thermodynamic Property Calculations
Quantum chemical calculations can be used to predict the thermodynamic properties of a molecule in its ground state. Standard statistical thermodynamic equations are employed to calculate properties such as standard formation heat (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S) from the vibrational frequencies and structural parameters obtained from DFT calculations. nih.govresearchgate.net
These calculations are vital for understanding the stability and reactivity of a compound like 5-(3-Chlorophenyl)-4-methyloxazole under various conditions. For example, the Gibbs free energy can indicate the spontaneity of a reaction involving the compound, while the enthalpy of formation provides a measure of its intrinsic stability. The temperature dependence of these properties can also be modeled, providing insight into the molecule's behavior at different temperatures. researchgate.net
Illustrative Calculated Thermodynamic Properties
The following table provides an example of thermodynamic parameters calculated at the B3LYP/6-31G(d,p) level for a related pyrazole (B372694) derivative, illustrating the type of data that would be obtained for 5-(3-Chlorophenyl)-4-methyloxazole. nih.gov
| Parameter | Value |
| Total Energy (a.u.) | -1257.55 |
| Zero-point vibrational energy (kcal/mol) | 160.25 |
| Enthalpy (H) (kcal/mol) | 171.88 |
| Gibbs Free Energy (G) (kcal/mol) | 119.54 |
| Entropy (S) (cal/mol·K) | 175.52 |
Note: Data is for 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid and is for illustrative purposes only.
Ab Initio Methods in Oxazole Chemistry
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental principles of quantum mechanics without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller–Plesset (MP2) perturbation theory, and Coupled Cluster (CC), provide highly accurate descriptions of molecular electronic structure. rsc.orgacs.org
In the context of oxazole chemistry, ab initio calculations are employed to:
Determine precise equilibrium geometries and rotational constants, which can be compared with microwave spectroscopy data. acs.org
Calculate electronic properties like dipole moments and polarizabilities, offering insights into the molecule's interaction with electric fields. acs.org
Investigate reaction mechanisms, such as cycloaddition reactions, by locating and characterizing transition state structures. rsc.org
Study the electronic structure and the effect of substituents on the aromaticity and reactivity of the oxazole ring. researchgate.netresearchgate.net
For 5-(3-Chlorophenyl)-4-methyloxazole, ab initio methods would provide a benchmark for understanding its geometry, electronic properties, and reactivity, forming a basis for more computationally efficient DFT studies. For instance, a study on various oxazoles using MP2/6-31G* calculations provided geometries accurate to within 1% of experimental values. acs.org
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks and Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural features of a molecule, quantified by molecular descriptors, determine its activity.
A QSAR study on a series of compounds including 5-(3-Chlorophenyl)-4-methyloxazole would involve:
Data Set Preparation: A series of structurally related oxazole derivatives with measured biological activity (e.g., IC₅₀ values) would be selected.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Topological Descriptors: Connectivity indices that describe the branching and shape of the molecular graph.
Thermodynamic Descriptors: Enthalpy of formation, polarizability.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with biological activity. nih.gov
Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are crucial for enhancing or diminishing biological activity.
Common Molecular Descriptors in QSAR
| Descriptor Class | Example Descriptors | Description |
| Electronic | Dipole Moment, HOMO/LUMO Energy | Describes electron distribution and reactivity. |
| Steric | Molar Refractivity, van der Waals Volume | Describes the size and shape of the molecule. |
| Hydrophobic | LogP (Partition Coefficient) | Measures the lipophilicity of the molecule. |
| Topological | Wiener Index, Kier & Hall Indices | Numerical representation of molecular topology. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study how a small molecule (ligand), such as 5-(3-Chlorophenyl)-4-methyloxazole, might interact with a biological target, typically a protein or enzyme.
Molecular Docking predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a scoring function that estimates the strength of the interaction. Docking studies on related chlorophenyl-oxadiazole compounds have identified key interactions, such as hydrophobic interactions with residues like Leu792 and Met793 and proximity to key catalytic residues like Cys797 in the EGFR tyrosine kinase active site. hilarispublisher.com These studies can reveal potential hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex.
Molecular Dynamics (MD) simulations provide a more detailed view of the ligand-target interaction over time. Starting from a docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. This allows for the analysis of:
The stability of the ligand in the binding pocket.
The flexibility of the protein and ligand.
The detailed network of interactions, including water-mediated hydrogen bonds.
The calculation of binding free energies, which provide a more accurate estimate of binding affinity than docking scores alone.
For 5-(3-Chlorophenyl)-4-methyloxazole, these simulations would be crucial for validating potential binding modes predicted by docking and for understanding the dynamic behavior that governs its interaction with a specific biological target.
Illustrative Molecular Docking Results for a Related Compound
The table below summarizes docking scores for 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues against the EGFR tyrosine kinase receptor, indicating the predicted binding affinity. hilarispublisher.com
| Compound | Substituent (Aryl group) | Docking Score |
| 4a | 4-fluorophenyl | -5.251 |
| 4c | 4-methoxyphenyl | -5.433 |
Note: Data is for 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues. A more negative score typically indicates a stronger predicted binding affinity.
Mechanistic Insights into Biological Interactions of 5 3 Chlorophenyl 4 Methyloxazole and Its Analogs
Cell-Based Mechanistic Studies (Excluding Clinical Human Trials)
Cell-based assays provide a crucial platform for understanding the molecular mechanisms underlying the biological effects of 5-(3-chlorophenyl)-4-methyloxazole and its analogs at a cellular level.
Various heterocyclic compounds analogous to 5-(3-chlorophenyl)-4-methyloxazole have demonstrated antiproliferative activity in cancer cell lines through diverse mechanisms.
One pyrazole (B372694) analog, 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560), was found to inhibit the growth of human lung cancer cells. nih.gov The primary mechanism was identified as the induction of cell-cycle arrest at the G1 phase, which was dependent on the generation of reactive oxygen species (ROS). nih.gov This suggests that for some analogs, the antiproliferative effect is not due to apoptosis induction but rather a halt in cell proliferation. nih.gov
Other related compounds, such as quinazoline (B50416) derivatives, have been shown to induce apoptosis through the intrinsic pathway. mdpi.com This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of caspases 9 and 3. mdpi.com Similarly, chalcone (B49325) hybrids have demonstrated antiproliferative and pro-apoptotic effects by up-regulating the tumor suppressor gene p53. nih.govwaocp.org For oxazolo[5,4-d]pyrimidine (B1261902) derivatives, antiproliferative activity has been linked to the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) kinase and B-cell lymphoma 2 (BCL-2). mdpi.com
Table 2: Molecular Mechanisms of Antiproliferative Effects in Cell Lines for Analogous Compounds
| Compound Class | Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazole Analog (SC-560) | Human Lung Cancer (A549, H460, H358) | ROS-dependent cell-cycle arrest at G1 phase. | nih.gov |
| Quinazoline Derivative | Colon Cancer (SW620) | Intrinsic apoptosis via Bcl-2 downregulation and caspase activation. | mdpi.com |
| Chalcone Hybrid | Hepatocellular Carcinoma (HepG2), Breast Carcinoma (MCF7) | p53 up-regulation, pre-G1 apoptosis, and cell cycle arrest at G2/M. | nih.govwaocp.org |
The immunomodulatory effects of compounds related to 5-(3-chlorophenyl)-4-methyloxazole are often linked to their anti-inflammatory properties.
Inhibition of 5-lipoxygenase, as discussed earlier, directly impacts the production of leukotrienes, which are key mediators of inflammation. nih.gov This can lead to a reduction in vascular permeability and the recruitment of inflammatory leukocytes. nih.gov
Furthermore, dual inhibitors of FAAH and sEH have been shown to exert anti-inflammatory effects. nih.gov The inhibition of sEH increases the levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties mediated through the inhibition of nuclear factor kappa B (NF-κB) signaling. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines. Immunomodulatory drugs, in a broader sense, can modify the immune response by either increasing or decreasing the production of serum antibodies and can have a wide range of effects on cytokine production and signaling protein expression. nih.gov
Preclinical In Vivo Studies on Mechanisms of Action (Animal Models, excluding dosage/safety/adverse effects)
Preclinical studies in animal models provide valuable insights into the in vivo mechanisms of action of these compounds.
The triazole analog TP-315, which demonstrated anticonvulsant properties, was shown to protect mice from maximal electroshock-induced seizures. researchgate.netnih.govmedsci.org This in vivo effect was correlated with its action on voltage-gated sodium channels, confirming the cell-based findings. researchgate.netnih.gov
In a different context, the dual FAAH/sEH inhibitor SW-17 was evaluated in a rat model of orofacial inflammatory pain. nih.gov While this specific compound did not alleviate pain in this model, the study highlights the approach of targeting multiple enzymes to modulate pain and inflammation in vivo. nih.gov The rationale is that inhibiting FAAH increases endogenous cannabinoids that produce antinociception, while inhibiting sEH increases EETs, which have anti-inflammatory effects. nih.gov
Investigations of Molecular and Cellular Pathways in Animal Models
Although specific animal model studies for 5-(3-chlorophenyl)-4-methyloxazole are not detailed in the available literature, research on analogous compounds, such as the triazole derivative 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), offers a strong predictive framework for its potential molecular targets and pathways. Studies on TP-315 have demonstrated that its anticonvulsant effects are, at least in part, mediated through its interaction with voltage-gated sodium channels (VGSCs). nih.govnih.govresearchgate.net This interaction is a common mechanism for many antiepileptic drugs.
Further investigations into a related analog, 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP10), revealed that it can enhance the anticonvulsant activity of other antiepileptic drugs, such as valproate, by increasing its concentration in the brain. nih.gov This suggests a potential for pharmacokinetic interactions, in addition to direct effects on cellular pathways. While TP-315 did not show significant interaction with GABA-A receptors, another primary target for anticonvulsant drugs, this does not preclude the possibility for oxazole (B20620) analogs. nih.govresearchgate.net
The following table summarizes the key findings from animal model studies on a closely related triazole analog, which may provide insights into the potential mechanisms of 5-(3-chlorophenyl)-4-methyloxazole.
| Compound Analog | Animal Model | Key Mechanistic Findings |
| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) | Mouse (maximal electroshock-induced seizures) | Exhibits anticonvulsant activity, likely through interaction with voltage-gated sodium channels. nih.govnih.govresearchgate.net |
| 5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP10) | Mouse (maximal electroshock-induced seizures) | Enhances the anticonvulsant effect of valproate by increasing its brain concentration. nih.gov |
Efficacy Studies in Disease Models (Focus on understanding disease modification at a mechanistic level)
Efficacy studies in disease models for 5-(3-chlorophenyl)-4-methyloxazole are not specifically documented. However, based on the mechanistic insights from its analogs, it is plausible that this compound could show efficacy in models of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. The maximal electroshock (MES) induced seizure model in mice is a standard preclinical test for identifying potential anticonvulsant agents that act by blocking seizure spread. The demonstrated efficacy of the analog TP-315 in this model suggests that 5-(3-chlorophenyl)-4-methyloxazole may also be effective in preventing tonic-clonic seizures. nih.govnih.govresearchgate.net
The ability of the related compound TP10 to modulate the activity of other antiepileptic drugs points towards a potential role in combination therapies, possibly reducing the required doses of other drugs and mitigating their side effects. nih.gov The anti-inflammatory effects observed with some complex heterocyclic compounds containing a chlorophenyl moiety also suggest that 5-(3-chlorophenyl)-4-methyloxazole could be investigated in models of neuroinflammation, which is increasingly recognized as a key component of many neurological diseases. nih.gov
Structure-Activity Relationship (SAR) Paradigms for Oxazole Derivatives
The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring. irjweb.com General SAR paradigms for this class of compounds provide a framework for understanding how the specific structural features of 5-(3-chlorophenyl)-4-methyloxazole contribute to its potential biological profile.
Influence of Chlorophenyl and Methyl Substituents on Molecular Interactions and Selectivity
The presence of a chlorophenyl group at the 5-position of the oxazole ring is a common feature in many biologically active molecules. The chlorine atom, being an electron-withdrawing group, can influence the electronic properties of the phenyl ring and the entire molecule. This can affect how the compound interacts with biological targets through halogen bonding, dipole-dipole interactions, or by altering the pKa of nearby functional groups. The meta-position of the chlorine atom in 5-(3-chlorophenyl)-4-methyloxazole is significant, as it can create a specific spatial and electronic arrangement that may be crucial for selective binding to a target protein.
Positional Isomerism and Substituent Effects on Target Binding
The specific placement of substituents on the oxazole ring is a key determinant of biological activity. Studies on various oxazole derivatives have shown that even minor changes in substituent position can lead to significant differences in potency and selectivity. For instance, moving a substituent from one position to another on the phenyl ring or the oxazole core can dramatically alter the compound's ability to fit into a binding site.
While no direct studies on positional isomers of 5-(3-chlorophenyl)-4-methyloxazole are available, general principles of medicinal chemistry suggest that:
Moving the chlorine atom on the phenyl ring from the meta (3-position) to the ortho (2-position) or para (4-position) would likely alter the binding affinity and selectivity for a target protein due to changes in the molecule's electronic distribution and steric profile.
Shifting the methyl group from the 4-position to the 2-position of the oxazole ring would create a different regioisomer with a distinct three-dimensional shape and electronic character, which would be expected to have a different biological activity profile.
The following table illustrates the potential impact of positional isomerism on the properties of 5-(3-Chlorophenyl)-4-methyloxazole, based on general chemical principles.
| Isomer | Potential Impact on Target Binding |
| 5-(2-Chlorophenyl)-4-methyloxazole | The ortho-chloro substituent could induce a twist in the phenyl ring relative to the oxazole ring, potentially leading to different interactions with the target. It might also engage in different hydrogen bonding or halogen bonding interactions. |
| 5-(4-Chlorophenyl)-4-methyloxazole | The para-chloro substituent would alter the dipole moment of the molecule compared to the meta-isomer and could lead to different long-range interactions with the target. |
| 5-(3-Chlorophenyl)-2-methyloxazole | Moving the methyl group to the 2-position would significantly change the shape and electronic distribution of the molecule, likely leading to a completely different set of biological activities. |
Design Principles for Modulating Biological Mechanisms
Based on the SAR of related oxazole and triazole derivatives, several design principles can be proposed for modulating the biological mechanisms of compounds like 5-(3-chlorophenyl)-4-methyloxazole.
Modulation of Lipophilicity: The nature of the substituent at the 4-position can be varied to fine-tune the lipophilicity of the molecule. Replacing the methyl group with larger alkyl chains (e.g., hexyl as in TP-315) could enhance membrane permeability and potentially alter the duration of action. nih.govresearchgate.net
Electronic Tuning of the Phenyl Ring: The electronic properties of the 5-phenyl ring can be modified by introducing different substituents or by changing the position of the existing chloro group. This could be used to optimize interactions with specific amino acid residues in a target binding site.
Introduction of Hydrogen Bond Donors/Acceptors: Adding functional groups capable of hydrogen bonding to either the phenyl ring or the methyl group could introduce new interactions with the target, potentially increasing potency and selectivity.
Bioisosteric Replacement: The oxazole core itself can be considered a bioisostere of other five-membered heterocyclic rings. Exploring other rings like isoxazole, thiazole, or pyrazole, while keeping the key 3-chlorophenyl and methyl substituents, could lead to compounds with improved pharmacokinetic or pharmacodynamic properties.
Advanced Applications and Future Research Directions
Integration of Computational and Experimental Approaches in Chemical Biology and Material Science Research
The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research. For oxazole (B20620) derivatives like 5-(3-Chlorophenyl)-4-methyloxazole, this integration is crucial for predicting and understanding their properties in chemical biology and material science.
Theoretical calculations, particularly using Density Functional Theory (DFT), have become essential for examining the structural and spectral properties of organic molecules, including oxazole derivatives. irjweb.com Such studies can elucidate the optimized molecular geometry, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential. irjweb.com This information helps predict the molecule's reactivity, stability, and potential interaction sites. For instance, DFT calculations can reveal that the C2 position of the oxazole ring is often the most electron-deficient, making it susceptible to nucleophilic attack, while electrophilic substitutions are more likely at other positions. pharmaguideline.com
In material science, computational modeling can predict the photophysical properties of oxazole-based compounds, guiding the synthesis of novel fluorophores or materials for electro-optical devices. mdpi.com By modeling how substituents like the 3-chlorophenyl and methyl groups on the oxazole core influence the electronic structure, researchers can tailor molecules for specific applications.
In chemical biology, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict the biological activity of compounds. nih.govnih.gov For example, QSAR models have been successfully built for 1,3-oxazole derivatives to predict their anticancer activity, with high accuracy on both training and test sets. nih.gov These computational predictions are then validated through experimental assays, creating a feedback loop that accelerates the discovery of new therapeutic agents. nih.govnih.gov
| Research Area | Computational Approach | Experimental Validation | Key Insights |
|---|---|---|---|
| Chemical Biology | QSAR, Molecular Docking nih.govnih.gov | In vitro biological assays (e.g., MTT assay, enzyme inhibition) nih.govnih.gov | Prediction of biological targets and activity, rational drug design. benthamscience.com |
| Material Science | DFT Calculations irjweb.com | Spectroscopy (Absorption/Emission), X-ray Crystallography mdpi.com | Understanding electronic structure, predicting photophysical properties. mdpi.com |
| Mechanistic Chemistry | Reaction Pathway Modeling (e.g., CASSCF) nih.gov | Kinetic studies, intermediate trapping, isotopic labeling | Elucidation of reaction mechanisms and transition states. nih.gov |
Potential for Novel Chemical Probe Development Based on the Oxazole Scaffold
The oxazole scaffold is an attractive core for the development of chemical probes, particularly fluorescent probes for bioimaging. researchgate.net These tools are vital for visualizing biological processes within living cells. The inherent properties of the oxazole ring, combined with strategic substitutions, allow for the fine-tuning of photophysical characteristics.
The development of optical probes based on heterocyclic scaffolds like oxazole has grown significantly. mdpi.com These probes can be designed to detect specific biomolecules, ions, or changes in the cellular environment. mdpi.com For example, researchers have designed fluorescent cell membrane probes based on an oxazolo[4,5-b]pyridine (B1248351) unit. researchgate.net The substitution pattern on the aromatic system is key to modulating the probe's properties, such as solubility, cell permeability, and fluorescence quantum yield.
For a compound like 5-(3-Chlorophenyl)-4-methyloxazole, the phenyl and methyl groups can be systematically modified to create a library of potential probes. The introduction of specific functional groups could impart sensitivity to certain analytes or cellular conditions. The basic nitrogen atom in the oxazole ring can also be leveraged for sensing applications, as its protonation can lead to changes in absorption or emission spectra, enabling pH sensing. mdpi.com The development of such probes represents a promising avenue for applying oxazole chemistry to solve complex biological questions.
Emerging Synthetic Methodologies for Diversely Substituted Oxazoles
The synthesis of oxazoles has been a subject of intense research, leading to a variety of powerful methodologies. These methods provide access to a wide range of substituted oxazoles, which is crucial for structure-activity relationship studies in drug discovery and for tuning the properties of materials. tandfonline.com While classic methods like the Robinson-Gabriel, Bredereck, and Fischer syntheses are well-established, newer methodologies offer improved efficiency, milder conditions, and broader substrate scope. tandfonline.com
One of the most versatile methods is the van Leusen oxazole synthesis , which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction is known for its operational simplicity and has been adapted for microwave-assisted synthesis and use in ionic liquids, enhancing its efficiency and green credentials. mdpi.comijpsonline.com
Other modern approaches include:
Metal-catalyzed reactions: Palladium and copper catalysts are widely used for the direct arylation and cross-coupling of oxazole rings, allowing for the introduction of diverse substituents at specific positions. ijpsonline.comorganic-chemistry.orgresearchgate.net For instance, the Suzuki-Miyaura coupling has been used in a one-pot synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com
Iodine-mediated synthesis: Metal-free approaches using iodine as a catalyst have emerged for the synthesis of polysubstituted oxazoles from precursors like enamides or through convergent domino cyclizations. organic-chemistry.orgtandfonline.comresearchgate.net
Photoredox catalysis: Visible-light photoredox catalysis provides a sustainable, metal-free method for synthesizing oxazoles from components like α-bromoketones and benzylamines at room temperature. organic-chemistry.orgrsc.org
These emerging methodologies offer robust pathways to synthesize analogues of 5-(3-Chlorophenyl)-4-methyloxazole, facilitating the exploration of its chemical and biological potential.
| Method | Key Reactants | Advantages | Reference |
|---|---|---|---|
| Van Leusen Reaction | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Mild conditions, broad substrate scope, one-pot procedure. | nih.govmdpi.com |
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Classic method for 2,5-disubstituted oxazoles. | pharmaguideline.comtandfonline.com |
| Palladium/Copper-Catalyzed Arylation | Oxazole halide, Boronic acid/alkene | High efficiency for C-C bond formation, functional group tolerance. | ijpsonline.comorganic-chemistry.org |
| Iodine-Mediated Cyclization | Enamides or Propargylic amides | Metal-free, mild conditions. | organic-chemistry.orgtandfonline.com |
| Visible-Light Photoredox Catalysis | α-Bromoketones, Amines | Sustainable, room temperature, metal-free. | organic-chemistry.orgrsc.org |
Interdisciplinary Research Avenues in Mechanistic Organic Chemistry and Medicinal Chemistry
The study of oxazoles sits (B43327) at the nexus of mechanistic organic chemistry and medicinal chemistry. wilddata.cnnih.gov Progress in one field directly fuels advancements in the other. The oxazole scaffold is a versatile pharmacophore found in numerous natural products and synthetic drugs with a wide range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents. nih.govbenthamscience.comresearchgate.net
Medicinal chemistry focuses on designing and synthesizing novel oxazole derivatives and evaluating their biological activities. nih.gov For a compound like 5-(3-Chlorophenyl)-4-methyloxazole, medicinal chemists would synthesize analogues by modifying the substituent groups to probe structure-activity relationships (SAR). benthamscience.com For example, studies have shown that the nature of the aromatic substituent on the oxazole ring can profoundly affect inhibitory potential against enzymes like acetylcholinesterase. researchgate.net
Mechanistic organic chemistry provides the fundamental understanding of how these molecules are formed and how they interact with biological targets. Understanding the reaction mechanism allows for the optimization of synthetic routes and the prediction of potential side reactions. pharmaguideline.comresearchgate.net For instance, detailed mechanistic analyses of reactions like the photoisomerization of isoxazoles to oxazoles have been conducted using advanced computational methods, providing deep insights into the transformation pathways. nih.gov
The future of research on 5-(3-Chlorophenyl)-4-methyloxazole and related compounds lies in the tight integration of these disciplines. Mechanistic insights can guide the rational design of more potent and selective drug candidates, while the biological data obtained from medicinal chemistry studies can pose new questions for mechanistic investigation. This collaborative approach is essential for translating fundamental chemical knowledge into tangible therapeutic benefits. tandfonline.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
